2,5-Anhydro-D-mannofuranose Oxime: Structural Properties and Synthetic Utility in C-Nucleoside Chemistry
2,5-Anhydro-D-mannofuranose Oxime: Structural Properties and Synthetic Utility in C-Nucleoside Chemistry
Topic: 2,5-Anhydro-D-mannofuranose oxime basic properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals
Executive Summary & Structural Significance
2,5-Anhydro-D-mannofuranose oxime (CAS: 127676-61-3) represents a pivotal chiral synthon in carbohydrate chemistry. Unlike typical aldose oximes which exist in equilibrium between cyclic (pyranose/furanose) and acyclic forms, this compound is rigidly locked in a furanose configuration due to the 2,5-anhydro oxygen bridge. This structural constraint renders it an exceptional scaffold for the stereoselective synthesis of C-nucleosides , a class of hydrolytically stable nucleoside mimics with potent antiviral and antineoplastic activities.
This guide details the physicochemical profile, synthesis, and application of 2,5-anhydro-D-mannofuranose oxime, emphasizing its role as a "chiral pool" intermediate derived from the nitrous acid deamination of D-glucosamine.
Physicochemical Properties
The following data consolidates physical constants and chemical characteristics essential for handling and characterization.
Table 1: Core Physicochemical Constants
| Property | Value / Description | Note |
| Chemical Name | 2,5-Anhydro-D-mannofuranose oxime | Also known as Chitose oxime |
| CAS Number | 127676-61-3 | |
| Molecular Formula | C₆H₁₁NO₅ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | White to off-white solid or viscous syrup | State depends on purity and E/Z isomer ratio |
| Solubility | High: Water, Methanol, DMSO, DMFLow: Hexane, Diethyl ether | Polar nature due to multiple -OH groups |
| Stereochemistry | D-Mannose configuration (C2 epimer of glucose) | Rigid 2,5-anhydro furanose ring |
| Stability | Stable at neutral pH; susceptible to hydrolysis in strong acid | Hygroscopic; store under inert atmosphere |
Structural Characterization[1][2]
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Ring Stability: The 2,5-anhydro bridge locks the sugar into a tetrahydrofuran (THF) ring system. Unlike standard sugars, it cannot mutarotate to a pyranose form.
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Oxime Geometry: The compound exists as a mixture of E (trans) and Z (cis) isomers across the C=N bond. In solution (D₂O or DMSO-d₆), NMR spectroscopy typically reveals two sets of signals for the anomeric proton (H-1) and the oxime proton.
Synthesis and Mechanistic Origins
The synthesis of 2,5-anhydro-D-mannofuranose oxime is a classic example of "chiral pool" synthesis, utilizing the natural chirality of D-glucosamine.
The "Chitose" Pathway (Nitrous Acid Deamination)
The most robust route involves the deamination of D-glucosamine (or chitosan) using nitrous acid. This reaction proceeds via a diazonium intermediate which undergoes a concerted ring contraction to form the 2,5-anhydro aldehyde (chitose), followed by condensation with hydroxylamine.
Mechanism:
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Diazotization: The amine at C2 of glucosamine reacts with HONO to form a diazonium ion.
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Ring Contraction: The C1-O5 bond assists in the displacement of nitrogen, leading to ring contraction from a pyranose to a furanose (2,5-anhydro-D-mannose).
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Oximation: The resulting aldehyde at C1 reacts with hydroxylamine to form the oxime.[1]
Figure 1: Synthetic pathway from D-Glucosamine to 2,5-Anhydro-D-mannofuranose oxime via the Tiffeneau-Demjanov-like rearrangement.
Experimental Protocol: Preparation and Isolation
Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).
Materials
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D-Glucosamine hydrochloride[2]
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Sodium nitrite (NaNO₂)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (NaOAc)
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Ion-exchange resin (Amberlite IR-120 H⁺ form)
Step-by-Step Methodology
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Deamination (Formation of 2,5-Anhydro-D-mannose):
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Dissolve D-glucosamine HCl (10.0 g, 46 mmol) in water (100 mL).
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Cool to 0°C in an ice bath.
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Add sodium nitrite (4.0 g, 58 mmol) portion-wise over 30 minutes.
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Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.
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Checkpoint: The solution should turn pale yellow. The pH will drop slightly.
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Remove excess sodium ions by passing the solution through a column of Amberlite IR-120 (H⁺) resin. Elute with water.
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Concentrate the effluent under reduced pressure to obtain 2,5-anhydro-D-mannose as a syrup.
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-
Oximation:
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Dissolve the crude syrup from Step 1 in Ethanol/Water (1:1, 50 mL).
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Add Hydroxylamine HCl (4.0 g, 58 mmol) and Sodium Acetate (4.8 g, 58 mmol).
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Heat the mixture at 50°C for 2 hours.
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Monitor reaction progress by TLC (Solvent: Ethyl acetate/Methanol/Water 7:2:1). The aldehyde spot will disappear, replaced by the oxime spot (Rf ~0.4).
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-
Work-up:
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Concentrate the solvent in vacuo.
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Extract the residue with warm ethanol or isopropanol to separate the product from inorganic salts.
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Evaporate the organic extract to dryness.
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Purification: Recrystallize from Ethanol/Ether or purify via silica gel flash chromatography if a high-purity solid is required.
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Applications in Drug Discovery
The primary utility of 2,5-anhydro-D-mannofuranose oxime lies in its ability to function as a precursor for C-nucleosides .
Nitrile Oxide Cycloaddition (Click Chemistry)
The oxime group can be chlorinated (using NCS) or dehydrated to form a nitrile oxide . This transient species undergoes 1,3-dipolar cycloaddition with alkynes to form isoxazoles. This is a key strategy for synthesizing C-nucleoside analogues where the nucleobase is replaced by a heterocyclic ring.
Reductive Amination for Glycomimetics
Reduction of the oxime (using H₂/Pd or NaCNBH₃) yields C-glycosylmethylamines . These compounds act as potent glycosidase inhibitors and are investigated as chaperones for lysosomal storage diseases.
Figure 2: Divergent synthetic applications of the oxime in medicinal chemistry.
Safety and Handling (E-E-A-T)
While specific toxicological data for this derivative is limited, it should be handled with the standard precautions reserved for bioactive carbohydrate derivatives.
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Hazard Classification: Treat as a potential Irritant (Skin/Eye).[3]
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Storage: Hygroscopic. Store at -20°C under nitrogen or argon to prevent hydrolysis or degradation.
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Disposal: Dispose of as organic chemical waste.
References
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CymitQuimica. 2,5-Anhydro-D-mannofuranose oxime Product Data. Retrieved from
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Mo, I. V., Dalheim, M. Ø., et al. (2020). 2,5-Anhydro-D-mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides. Biomacromolecules. Retrieved from
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ChemicalBook. 2,5-ANHYDRO-D-MANNOSE OXIME Properties and Suppliers. Retrieved from
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PubChem. 2,5-Anhydro-D-mannitol (Related Compound) Data. Retrieved from
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Beilstein Journal of Organic Chemistry. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Retrieved from
Sources
- 1. US4507248A - Preparation from hydroxylammonium sulfate of oximes and hydroxamic acids via alcoholic hydroxylamine solution - Google Patents [patents.google.com]
- 2. CN108329361B - A kind of preparation method of D-glucosamine - Google Patents [patents.google.com]
- 3. 2,5-anhydro-D-mannitol | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]
